molecular formula C11H7F3N2O2 B1426946 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid CAS No. 1394041-90-7

3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B1426946
CAS No.: 1394041-90-7
M. Wt: 256.18 g/mol
InChI Key: VWSHMDJRQAOWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification within Pyrazole-Derived Compounds

3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid belongs to the class of N-arylpyrazoles, where the pyrazole ring system is directly attached to an aromatic benzoic acid unit through a nitrogen-carbon bond. The fundamental pyrazole structure consists of a five-membered heterocyclic ring containing three carbon atoms and two adjacent nitrogen atoms in the 1,2-positions, making it a member of the azole family. This specific compound features the pyrazole ring connected at the N-1 position to the meta-position of the benzoic acid ring, creating a distinct substitution pattern that influences both its chemical reactivity and physical properties.

The trifluoromethyl group positioned at the 3-position of the pyrazole ring significantly alters the electronic characteristics of the heterocycle compared to unsubstituted pyrazole derivatives. Pyrazole itself exhibits weak basic properties with a pKₑ value of 11.5, and the two carbon-nitrogen distances in the ring are approximately equal at 1.33 Ångströms. The introduction of the strongly electron-withdrawing trifluoromethyl group modifies these fundamental properties, enhancing the compound's lipophilicity and altering its interaction with biological targets. The planar nature of the pyrazole ring system, as confirmed by X-ray crystallography studies of related compounds, contributes to the overall molecular geometry and influences intermolecular interactions.

The structural classification of this compound within pyrazole derivatives can be further refined by considering its functional group composition. The presence of both the carboxylic acid functionality and the trifluoromethyl-substituted pyrazole creates a bifunctional molecule that can participate in diverse chemical transformations. Comparative analysis with related compounds such as 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid reveals the importance of positional isomerism in determining compound properties and reactivity patterns.

Structural Feature Characteristic Impact on Properties
Pyrazole Ring Five-membered N-heterocycle Provides basic sites and aromatic character
Trifluoromethyl Group Strong electron-withdrawing substituent Enhances lipophilicity and metabolic stability
Benzoic Acid Moiety Aromatic carboxylic acid Enables acid-base interactions and hydrogen bonding
N-Aryl Linkage Direct N-C aromatic bond Creates extended conjugation and rigidity

Historical Context of Trifluoromethyl-Substituted Pyrazoles

The development of trifluoromethyl-substituted pyrazoles emerged from the broader recognition of fluorine's unique role in medicinal chemistry and agrochemical research. The term pyrazole was first introduced by German chemist Ludwig Knorr in 1883, and the classical synthesis method was later developed by Hans von Pechmann in 1898 using acetylene and diazomethane. However, the specific incorporation of trifluoromethyl groups into pyrazole systems represents a more recent advancement in synthetic organic chemistry.

The historical significance of trifluoromethylation in organic chemistry can be traced to early investigations by F. Lehmann in 1927, who first studied the relationship between trifluoromethyl groups and biological activity. Early synthetic methods were developed by Frédéric Swarts in 1892, utilizing antimony fluoride for trifluoromethyl incorporation, though these methods were later refined in the 1930s when Kinetic Chemicals and IG Farben replaced antimony fluoride with hydrogen fluoride. The McLoughlin-Thrower reaction of 1968 represented a significant advancement in coupling reactions using iodofluoroalkanes and copper catalysis.

The modern era of trifluoromethylated pyrazole synthesis has been greatly influenced by the development of shelf-stable electrophilic trifluoromethylating reagents. In 1984, Yagupolskii and co-workers achieved electrophilic trifluoromethylation using diaryl(trifluoromethyl)sulfonium salts, marking a crucial milestone in the field. Subsequently, the preparation of trifluoromethyltrimethylsilane by Ingo Ruppert in 1984, followed by its activation by Prakash and Olah in 1989, provided nucleophilic trifluoromethylating capabilities that expanded synthetic possibilities.

Recent advances have focused on the dual incorporation of trifluoromethyl and other functional groups into pyrazole systems through single-step reactions. Silver-catalyzed [3 + 2] cycloaddition reactions of dicyanoalkenes with trifluorodiazoethane have enabled the construction of unique pyrazole derivatives that simultaneously incorporate both trifluoromethyl and cyano groups. These methodological developments have provided access to previously elusive trifluoromethyl-functionalized pyrazoles with excellent regiocontrol, demonstrating the continued evolution of synthetic approaches in this field.

The pharmaceutical industry's recognition of trifluoromethyl groups' importance is evidenced by their presence in approximately 20% of human medicines and 35% of agrochemicals currently on the market. Notable pharmaceutical compounds containing trifluoromethyl-substituted pyrazole structures include celecoxib, a potent anti-inflammatory agent, which has served as a template for developing cyano-analogues with enhanced cyclooxygenase-2 inhibitory activity.

Significance of this compound in Chemical Research

This compound occupies a unique position in contemporary chemical research due to its combination of structural features that enable diverse applications in synthetic chemistry, medicinal chemistry, and materials science. The compound's significance stems from its role as both a synthetic intermediate and a lead structure for further molecular elaboration, particularly in the development of bioactive compounds and functional materials.

The research importance of this compound is underscored by its potential as a building block for more complex molecular architectures. The presence of the carboxylic acid functional group provides multiple synthetic handles for further derivatization, including esterification, amidation, and metal coordination reactions. These transformations enable the preparation of diverse molecular libraries for biological screening and structure-activity relationship studies. The compound's ability to participate in various chemical reactions while maintaining the integrity of the trifluoromethyl-substituted pyrazole core makes it particularly valuable for medicinal chemistry applications.

Recent studies have highlighted the compound's potential in the development of enzyme inhibitors and receptor modulators. The trifluoromethyl group's ability to enhance lipophilicity and membrane penetration, combined with the pyrazole ring's capacity to form hydrogen bonds and π-π interactions, creates a molecular framework suitable for protein-ligand interactions. Research has demonstrated that modifications to the benzoic acid portion of similar compounds can significantly impact their biological activity profiles, suggesting that this compound serves as an important scaffold for optimization studies.

The compound's research significance extends to its role in understanding structure-property relationships within the broader class of trifluoromethyl-substituted heterocycles. Comparative studies with positional isomers, such as 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid, provide insights into how subtle structural changes influence chemical reactivity, physical properties, and biological activity. These investigations contribute to the development of predictive models for drug design and materials science applications.

Research Application Compound Property Utilized Significance
Synthetic Intermediate Carboxylic acid reactivity Enables diverse derivatization reactions
Medicinal Chemistry Trifluoromethyl substitution Enhances pharmacokinetic properties
Structure-Activity Studies Pyrazole-benzoic acid framework Provides scaffold for optimization
Materials Science Electronic properties Influences molecular interactions

Contemporary research methodologies have employed this compound in the synthesis of cyano-analogues of established pharmaceutical compounds. These studies have demonstrated that structural modifications based on this compound can lead to enhanced biological activities compared to parent molecules, particularly in the context of cyclooxygenase inhibition. The compound's utility in preparing analogues of commercially important drugs and agrochemicals underscores its value as a research tool for developing next-generation therapeutic agents.

The growing body of research surrounding this compound reflects the broader scientific interest in fluorinated heterocycles and their applications. As synthetic methodologies continue to evolve, particularly in the areas of catalytic trifluoromethylation and heterocycle formation, this compound is likely to remain an important target and intermediate in chemical research. Its structural complexity, combined with the unique properties conferred by the trifluoromethyl substitution, positions it as a valuable compound for advancing understanding in multiple areas of chemical science.

Properties

IUPAC Name

3-[3-(trifluoromethyl)pyrazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)9-4-5-16(15-9)8-3-1-2-7(6-8)10(17)18/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSHMDJRQAOWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-90-7
Record name 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Microwave-Assisted Synthesis of Pyrazole Derivatives

One efficient method uses microwave irradiation to accelerate the synthesis of pyrazole derivatives. For example, starting from 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, sodium hydroxide and potassium permanganate are used to oxidize and convert intermediates into the corresponding benzoic acid derivatives under ambient conditions, followed by purification steps involving filtration and acidification.

Key reaction conditions:

Step Reagents/Conditions Time Yield (%) Notes
Oxidation of sulfonamide (1) NaOH, H2O, KMnO4, ambient temp 20 min Not stated TLC monitored, manganese dioxide removed by filtration
Esterification Methyl alcohol, conc. H2SO4, microwave reflux 90 min Not stated Solvent removal and partitioning with chloroform-water
Hydrazide formation Hydrazine hydrate, ethanol, microwave reflux Until completion Not stated Followed by acid treatment to pH 5

This method allows for rapid synthesis with controlled microwave power (up to 1000 W at 2450 MHz), improving reaction kinetics and yields.

Hydrazone Intermediate Route and Vilsmeier-Haack Formylation

Another robust synthetic approach involves:

  • Reacting 4-hydrazinobenzoic acid with appropriate ketones or aldehydes to form hydrazone intermediates.
  • Treating these intermediates with Vilsmeier-Haack reagent (phosphorous oxychloride in DMF) to introduce the formyl group at the pyrazole ring.
  • Subsequent reductive amination or other functionalization to yield the target compound.

This method has been demonstrated on a 10 g scale with simple filtration and washing to isolate pure intermediates, indicating scalability and efficiency.

Stepwise Synthesis Example

A typical sequence is as follows:

  • Hydrazone Formation:

    • 4-Hydrazinobenzoic acid reacts with a ketone (e.g., 3-(trifluoromethyl)acetophenone) in ethanol under reflux for 8 hours.
    • The hydrazone product is isolated by solvent removal and drying.
  • Vilsmeier-Haack Formylation:

    • The hydrazone is dissolved in anhydrous DMF, chilled, and treated dropwise with phosphorous oxychloride.
    • The mixture is heated at 80–90 °C for 8 hours.
    • After quenching on ice and stirring, the aldehyde intermediate precipitates and is filtered.
  • Final Functionalization:

    • The aldehyde is subjected to reductive amination or other coupling reactions to introduce the pyrazole ring linked to the benzoic acid.

This approach yields the pyrazole-substituted benzoic acid with high purity and good yields (up to 90%).

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Reaction Time Yield (%) Advantages Notes
Microwave-assisted oxidation and esterification NaOH, KMnO4, methyl alcohol, conc. H2SO4, microwave reflux 20 min (oxidation), 90 min (esterification) 80–95 (varies by step) Rapid, controlled heating, high yields Requires microwave equipment
Hydrazone formation + Vilsmeier-Haack Hydrazinobenzoic acid, ketone, POCl3, DMF, reflux 8 h (hydrazone), 8 h (formylation) ~90 Scalable, robust, simple purification Longer reaction times, classical reagents
Reductive amination of aldehyde intermediate Anilines, HCl, recrystallization 10 h + workup Good Versatile for derivatives Requires multiple purification steps

Research Findings and Notes

  • Microwave-assisted synthesis significantly reduces reaction times while maintaining or improving yields compared to conventional heating methods.
  • The hydrazone intermediate route coupled with Vilsmeier-Haack formylation is a well-established method that allows for large-scale synthesis with straightforward purification steps.
  • The trifluoromethyl group on the pyrazole ring enhances the compound's chemical stability and biological activity, making these synthetic routes valuable for medicinal chemistry applications.
  • Yields reported in literature range from 73% to over 95% depending on the substituents and reaction conditions, indicating the methods' efficiency and adaptability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: : It can be reduced using common reducing agents like lithium aluminum hydride to form reduced analogs.

  • Substitution: : The trifluoromethyl group and carboxyl group can be substituted under specific conditions to form different derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Halogenating agents like bromine or chlorine for halogenation; nucleophiles like amines for nucleophilic substitution.

Major Products

  • Oxidized Derivatives: : Resulting from oxidation reactions.

  • Reduced Analog: : Formed via reduction reactions.

  • Substituted Derivatives: : Depending on the substituents introduced during substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid exhibits potent antimicrobial properties, particularly against Gram-positive bacteria. The presence of the trifluoromethyl group enhances its antibacterial efficacy by increasing lipophilicity and modifying electronic properties, which facilitates better interaction with bacterial membranes.

Case Studies:

  • Study on Antibacterial Efficacy : A study reported that derivatives of this compound showed low minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Enterococcus faecalis, indicating strong growth inhibition. The compounds were effective even against stationary phase cells, which are typically resistant to antibiotics .
  • Mechanism of Action : Investigations into the mode of action revealed that these compounds disrupt bacterial cell membrane integrity, leading to cell death. This suggests a broad-spectrum antibacterial mechanism, making it a candidate for further development as an antibiotic .

Pharmaceutical Development

The compound's structural attributes make it a valuable lead for drug development. Its ability to inhibit bacterial growth while showing low toxicity to human cells positions it as a promising candidate for new antibiotic therapies.

Synthesis of Derivatives :

The synthesis of derivatives from this compound has been explored to enhance biological activity. Modifications in substituents have been shown to significantly impact antimicrobial potency, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Polymer Synthesis

The compound can serve as a building block in polymer chemistry. Its carboxylic acid functionality allows for the formation of copolymers or functional materials with tailored properties.

Potential Applications :

  • Functional Materials : Research could explore the use of this compound as a monomer in the synthesis of novel polymers that exhibit specific properties influenced by the trifluoromethyl and pyrazole groups .
  • Coatings and Adhesives : The incorporation of such compounds into polymer matrices may lead to enhanced performance in coatings and adhesives due to their unique chemical properties.

Radiolabeling for Imaging Applications

The trifluoromethyl group is particularly useful for radiolabeling applications, including positron emission tomography (PET) imaging. Researchers are investigating ways to incorporate radioactive isotopes into the trifluoromethyl group of this compound to create effective PET imaging probes .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Studies have shown that variations in substituents can significantly alter its antimicrobial efficacy, providing insights into how modifications can enhance drug performance .

Comparative Analysis Table

Compound NameStructureUnique Features
4-[3-(2,4-Difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acidStructureContains difluorophenyl substitution which may enhance biological activity
4-[3-(Trifluoromethyl)-phenyl]-1H-pyrazoleStructureLacks the benzoic acid moiety, focusing solely on pyrazole activity
4-(4-Carboxyphenyl)-3-(trifluoromethyl)-1H-pyrazoleStructureSimilar core structure but different functionalization leading to varied biological profiles

Mechanism of Action

The compound exerts its effects through interaction with molecular targets such as enzymes and receptors. Its mechanism of action often involves the inhibition of specific enzymes or binding to receptor sites, leading to modulation of biological pathways. The trifluoromethyl group enhances its binding affinity and stability, while the carboxyl group contributes to its solubility and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid with structurally related pyrazole-benzoic acid derivatives, highlighting differences in substituents, physicochemical properties, and biological relevance.

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications References
This compound C₁₁H₇F₃N₂O₂ (assumed) ~256.18 -CF₃ at pyrazole 3-position; benzoic acid at 3-position High lipophilicity; potential COX-2 inhibition scaffold
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid (positional isomer) C₁₁H₇F₃N₂O₂ 256.18 -CF₃ at pyrazole 3-position; benzoic acid at 4-position mp 189–190°C; commercial availability
3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid C₁₀H₇N₃O₄ 233.18 -NO₂ at pyrazole 3-position; methyl linker Enhanced electrophilicity; antimicrobial potential
4-(3-tert-Butyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid C₁₉H₁₈N₂O₂ 320.36 -t-Bu and -Ph substituents on pyrazole Improved metabolic stability; kinase inhibition
3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid C₈H₉F₃N₂O₂ 222.17 Butanoic acid backbone; -CF₃ at pyrazole Lower acidity (pKa ~4.21); flexible linker
4-([4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl)benzoic acid C₁₂H₈ClF₃N₂O₂ 304.66 -Cl and -CF₃ on pyrazole; methyl linker Dual halogen effects; antibacterial leads

Structural and Functional Insights:

Substituent Effects: Trifluoromethyl (-CF₃): Enhances metabolic stability and lipophilicity compared to nitro (-NO₂) or hydroxymethyl (-CH₂OH) groups . Positional Isomerism: The 3-substituted benzoic acid isomer may exhibit distinct binding modes compared to the 4-substituted analog due to steric and electronic differences .

Biological Relevance: Celecoxib Analogs: Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) shares a pyrazole-CF₃ core but replaces benzoic acid with a sulfonamide group, highlighting the importance of the acidic moiety in target selectivity (e.g., COX-2 inhibition) . Antimicrobial Activity: Pyrazole-benzoic acids with electron-withdrawing groups (e.g., -NO₂) show enhanced antimicrobial activity compared to -CF₃ derivatives, likely due to increased electrophilicity .

Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism, as seen in celecoxib, where -CF₃ prevents rapid hydroxylation compared to methyl groups . Butanoic acid derivatives (e.g., 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid) exhibit lower plasma protein binding due to reduced acidity, enhancing tissue penetration .

Research Findings:

  • Synthetic Accessibility : The 3-substituted benzoic acid scaffold is synthesized via palladium-catalyzed coupling or nucleophilic substitution, with yields >60% under optimized conditions .
  • Thermal Stability : Derivatives with -CF₃ exhibit higher melting points (~190°C) than nitro or hydroxymethyl analogs, correlating with crystallinity and stability .

Biological Activity

3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is a compound of significant interest in pharmaceutical chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have improved the yields and efficiency of synthesizing pyrazole derivatives, achieving up to 99% yield in some cases through optimized reaction conditions .

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit notable anticancer activity. For instance, studies have shown that derivatives with a similar structure can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers .

Key Findings:

  • Microtubule Destabilization: Compounds related to this compound have demonstrated the ability to destabilize microtubules, leading to apoptosis in cancer cells at concentrations as low as 1.0 μM .
  • Caspase Activation: Enhanced caspase-3 activity was observed, indicating a mechanism involving programmed cell death .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. A study focusing on pyrazole derivatives reported significant inhibition against Acinetobacter baumannii, a pathogen known for its resistance to multiple drugs . The structure of the pyrazole ring plays a crucial role in its interaction with bacterial targets.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at specific positions on the pyrazole ring can significantly affect biological activity. For example, the introduction of trifluoromethyl groups has been linked to enhanced potency against various biological targets, including adenosine receptors and enzymes like meprin α and β .

Modification Effect
Trifluoromethyl groupIncreased potency against cancer cell lines
Aryl substitutionsModulation of selectivity towards specific enzymes

Case Studies

  • Breast Cancer Study:
    • In a controlled study, several pyrazole derivatives were tested for their ability to induce apoptosis in MDA-MB-231 cells. Results indicated that specific compounds led to significant morphological changes and increased caspase activity at concentrations of 2.5 μM and above .
  • Antimicrobial Efficacy:
    • A series of novel pyrazole derivatives were synthesized and evaluated for their antimicrobial properties against Acinetobacter baumannii. The results showed promising inhibitory effects, suggesting potential therapeutic applications in treating resistant infections .

Q & A

Q. What are the key synthetic routes for 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid?

Methodological Answer: The synthesis typically involves coupling a trifluoromethyl-substituted pyrazole with a benzoic acid derivative. One approach uses Suzuki-Miyaura cross-coupling to link the pyrazole ring to the benzoic acid moiety. Reaction conditions often include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Solvent : Toluene or DMF at 80–100°C.
  • Base : Na₂CO₃ or K₂CO₃.
    Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Pyrazole activationHATU, DIPEA, DMF, RT75–85
Coupling reactionPd(PPh₃)₄, Na₂CO₃, toluene, 80°C, 12 h60–70

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and trifluoromethyl group integration.
  • HPLC : Purity assessment (≥97% by reverse-phase C18 column, acetonitrile/water mobile phase) .
  • Melting Point : 189–190°C (consistent with literature) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 257.06) .

Q. What safety protocols should be followed during handling?

Methodological Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Solvent Optimization : Replace DMF with THF to reduce viscosity and improve mixing.
  • Catalyst Loading : Reduce Pd catalyst to 0.5 mol% with ligand (e.g., XPhos) to minimize costs.
  • Microwave-Assisted Synthesis : Shorten reaction time (2–4 h) while maintaining yields >70% .

Q. How should researchers address contradictory bioactivity data in different cell lines?

Methodological Answer:

  • Mechanistic Validation : Use autophagy inhibitors (e.g., chloroquine) or mTOR pathway markers (p70S6K phosphorylation) to confirm target engagement .
  • Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., prostate vs. breast cancer) to identify tissue-specific effects .

Q. Table 2: Example Bioactivity Data

Cell LineIC₅₀ (µM)Mechanism IdentifiedReference
PC-3 (Prostate)12.3Autophagy induction
MCF-7 (Breast)>50No significant effect

Q. What computational strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with mTOR or COX-2 active sites.
  • QSAR Models : Correlate logP values (calculated via ChemAxon) with cytotoxicity data to predict bioactivity .

Q. How can purification challenges (e.g., low solubility) be mitigated?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/water (1:4) for recrystallization.
  • Ion-Pair Chromatography : Employ tetrabutylammonium bromide to improve separation of polar intermediates .

Q. What assays evaluate metabolic stability for drug development?

Methodological Answer:

  • Liver Microsome Assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH, monitor degradation via LC-MS over 60 min.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .

Q. How can researchers investigate synergistic effects with existing therapies?

Methodological Answer:

  • Combination Index (CI) : Use CompuSyn software to quantify synergy (CI < 1) with taxanes or PARP inhibitors.
  • In Vivo Models : Test efficacy in xenograft mice with/without co-administered agents .

Q. What are the best practices for data reproducibility in biological assays?

Methodological Answer:

  • Strict Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin) in all experiments.
  • Triplicate Runs : Repeat dose-response assays across three independent experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.